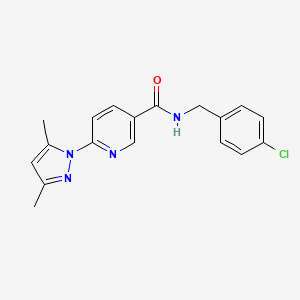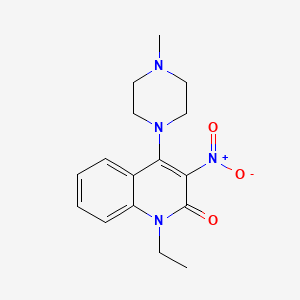
2-((6-Amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-((6-Amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl)thio)acetamide” has a molecular formula of C16H13N5O2S and a molecular weight of 339.37 .
Synthesis Analysis
The synthesis of similar compounds involves ring closure reactions to convert intermediate compounds to thieno [2,3-b]pyridine derivatives . This process involves adding 2–3 drops of KOH to a solution of amino-3,5-dicyanopyridines in DMF and then allowing the reaction to stand for several hours . Alternatively, the reaction can be carried out by heating a solution of amino-3,5-dicyanopyridines in ethanol (EtOH) containing KOH under reflux for 3 hours .Molecular Structure Analysis
The molecular structure of this compound is based on the pyridine scaffold, which is a basic aromatic six-membered ring with one nitrogen atom .Chemical Reactions Analysis
The efficiency of reactions involving similar compounds increases with the concentration of the inhibitor, which suggests that the number of molecules adsorbed increases over the steel, blocking the active sites from acid and protecting the steel from corrosion .科学的研究の応用
Insecticidal Applications
Pyridine Derivatives as Insecticides : Research by Bakhite et al. (2014) involved the synthesis and toxicity testing of pyridine derivatives, including compounds structurally related to the compound , against the cowpea aphid. The study found significant insecticidal activity, highlighting potential applications in agriculture (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Design and Synthesis of Pyridine Derivatives for Insecticidal Bioefficacy : A study by El-Dean et al. (2019) focused on designing and synthesizing pyridine derivatives and testing their efficacy as insecticides against the cowpea aphid. This research underscores the potential of such compounds in developing new insecticides (El-Dean, Abd-Ella, Hassanien, El-Sayed, & Abdel-Raheem, 2019).
Anticancer Properties
- Synthesis and Anticancer Properties : Vinayak et al. (2014) conducted a study on the synthesis of novel derivatives of pyridine and evaluated their cytotoxicity on different human leukemic cell lines. The findings suggest potential therapeutic applications in oncology (Vinayak, Sudha, Lalita, & Kumar, 2014).
Corrosion Inhibition
- Corrosion Inhibitors for Mild Steel : A study by Sudheer and Quraishi (2014) explored the use of pyridine derivatives as corrosion inhibitors. They found that these compounds, including those structurally similar to the compound , showed high efficiency in protecting mild steel in acidic environments (Sudheer & Quraishi, 2014).
Antimicrobial Activity
- Synthesis and Antimicrobial Activity of Novel Derivatives : Research by Fahim and Ismael (2019) investigated the antimicrobial properties of certain acetamide derivatives, which are structurally related to the compound . This study highlights the potential of these compounds in antimicrobial applications (Fahim & Ismael, 2019).
Anticonvulsant Agents
- Synthesis of Azoles with Anticonvulsant Properties : Farag et al. (2012) synthesized derivatives of heterocyclic compounds, including those structurally related to the compound , and evaluated their anticonvulsant activity. The study found significant anticonvulsive effects in some compounds (Farag, Abd-Alrahman, Ahmed, Ammar, Ammar, & Abbas, 2012).
Cyclization Reactions in Synthesis
- Cyclization Reactions of Nitriles : The research by Matrosova et al. (1991) explored the interaction of cyanothioacetamide and related compounds in the synthesis of various heterocyclic compounds, demonstrating their utility in organic synthesis (Matrosova, Zav’yalova, Litvinov, & Sharanin, 1991).
特性
IUPAC Name |
2-[6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O2S/c1-23-10-4-2-9(3-5-10)14-11(6-17)15(20)21-16(12(14)7-18)24-8-13(19)22/h2-5H,8H2,1H3,(H2,19,22)(H2,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPFCTSZZNZRPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)SCC(=O)N)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-Amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl)thio)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,6-dimethylphenyl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2718812.png)

![(2,5-Dimethylfuran-3-yl)-[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2718815.png)
![2-(4-chlorophenyl)-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2718816.png)
![1-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-2,6,6-trimethyl-5,7-dihydroindol-4-one](/img/structure/B2718820.png)
![2-(((3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]thiazole](/img/structure/B2718822.png)

![4-methyl-5-{3-[(4-methylbenzyl)oxy]-2-thienyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B2718825.png)
![1-(1H-benzo[d]imidazol-1-yl)-3-((6-bromonaphthalen-2-yl)oxy)propan-2-ol](/img/structure/B2718826.png)
![N-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2718827.png)
![3-({[(2-Chlorobenzoyl)oxy]imino}methyl)-2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B2718828.png)

![N-benzyl-1-[7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2718832.png)